1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
Overview
Description
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone , also known as ABHE , is a synthetic organic compound. Its chemical formula is C~15~H~15~NO~3~ . The molecule features an aromatic ring with an amino group, a hydroxyl group, and a benzyloxy substituent. ABHE exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of ABHE involves several steps. One common method is the condensation reaction between 3-amino-2-hydroxybenzaldehyde and benzyl bromide . The amino group in the aldehyde reacts with the benzyl bromide, leading to the formation of the benzyloxy-substituted compound. Subsequent reduction of the carbonyl group yields ABHE.
Molecular Structure Analysis
ABHE’s molecular structure consists of the following components:
- A benzene ring with a hydroxyl group at position 2 and an amino group at position 3.
- A benzyloxy group attached to the benzene ring.
- A ketone group (C=O) at the end of the ethanone chain.
Chemical Reactions Analysis
ABHE participates in various chemical reactions:
- Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.
- Reduction : Reduction of the ketone group yields the corresponding alcohol.
- Substitution : The benzyloxy group can be substituted with other functional groups.
- Hydrolysis : ABHE can undergo hydrolysis under acidic or basic conditions.
Physical And Chemical Properties Analysis
- Melting Point : ABHE typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents like ethanol and acetone.
- Color : ABHE appears as a white to pale yellow crystalline solid .
Safety And Hazards
- Toxicity : While ABHE is not highly toxic, caution should be exercised during handling and synthesis.
- Irritant : It may cause skin or eye irritation.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Future Directions
- Biological Studies : Investigate ABHE’s potential as a drug candidate, considering its antioxidant and anti-inflammatory properties.
- Structural Modifications : Explore structural analogs to enhance specific activities.
- Formulation : Develop ABHE-based formulations for topical or systemic use.
properties
IUPAC Name |
1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNDAASEYRABBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610518 | |
Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone | |
CAS RN |
861841-90-9 | |
Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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